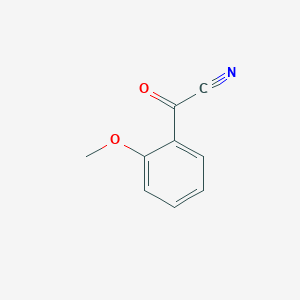

2-Methoxybenzoyl cyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHWLEGZZRUPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540890 | |

| Record name | 2-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72371-46-1 | |

| Record name | 2-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxybenzoyl cyanide chemical properties

An In-Depth Technical Guide to 2-Methoxybenzoyl Cyanide for Advanced Research Applications

Abstract

This compound (CAS RN: 72371-46-1) is a versatile bifunctional reagent of significant interest to the chemical research community, particularly in the fields of medicinal chemistry and advanced organic synthesis. Its structure, incorporating both a reactive acyl group and a cyanide moiety, offers a unique platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of the core chemical properties, synthesis, reactivity, and safe handling protocols for this compound, designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective application.

Compound Identification and Physicochemical Properties

This compound, also known as o-anisoyl cyanide, is a solid at room temperature. The ortho-methoxy group exerts a significant electronic and steric influence on the reactivity of the acyl cyanide functionality, distinguishing it from its isomers and the parent benzoyl cyanide.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Anisoyl cyanide, (2-Methoxyphenyl)oxoacetonitrile | [2] |

| CAS Number | 72371-46-1 | [1][3] |

| Molecular Formula | C₉H₇NO₂ | [1][4][5] |

| Molecular Weight | 161.16 g/mol | [4][5] |

| InChI Key | IYHWLEGZZRUPSK-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC=CC=C1C(=O)C#N | [1][5] |

Physicochemical Data

Precise experimental data for this compound is not uniformly reported across all databases. The following table consolidates available data. Where experimental values are unavailable, this is noted.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Melting Point | 56 °C | [3] |

| Boiling Point | 161 °C @ 12 mmHg272.9 °C @ 760 mmHg | [3][4] |

| Solubility | Data not widely available. Expected to be soluble in common organic solvents like DMSO, DMF, CH₂Cl₂, and THF. Acyl cyanides are reactive with water and alcohols.[6][7] | |

| Density | Data not available. | [5] |

Spectroscopic Profile

| Spectroscopy | Expected Signature |

| ¹H NMR | - Aromatic Protons (4H): Complex multiplet signals between δ 6.9-7.9 ppm.- Methoxy Protons (3H): A sharp singlet around δ 3.9 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal in the range of δ 160-170 ppm.- Cyanide Carbon (C≡N): Signal around δ 110-120 ppm.- Aromatic Carbons: Multiple signals between δ 110-160 ppm.- Methoxy Carbon (O-CH₃): Signal around δ 55-60 ppm. |

| Infrared (IR) | - C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.- C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.- C-O-C Stretch (Aryl Ether): Strong absorptions in the 1250 cm⁻¹ and 1020 cm⁻¹ regions.- C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Peak at m/z = 161.- Key Fragments: m/z = 135 ([M-CN]⁺), m/z = 134 ([M-HCN]⁺), m/z = 107 ([M-CO-CN]⁺). |

Synthesis of this compound

Acyl cyanides are classically synthesized via the reaction of an acyl chloride with a metal cyanide.[8] This method, while effective, often involves highly toxic reagents and can be complicated by the formation of dimeric byproducts.[6] A robust and common alternative involves the dehydration of the corresponding primary amide.

Rationale for Synthetic Route Selection

The chosen method is a two-step synthesis starting from commercially available 2-methoxybenzoic acid.

-

Amidation: Conversion of 2-methoxybenzoic acid to 2-methoxybenzamide. This is a standard transformation, often achieved via an acyl chloride intermediate that is not isolated but reacted in situ with ammonia.

-

Dehydration: Conversion of 2-methoxybenzamide to this compound. This step is critical and utilizes a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride to remove the elements of water from the primary amide functionality.

This route is selected for its reliability and use of common laboratory reagents. The expertise lies in carefully controlling the conditions of the dehydration step to prevent side reactions and ensure a high yield of the desired acyl cyanide.

Experimental Protocol: Synthesis via Dehydration of 2-Methoxybenzamide

Step A: Synthesis of 2-Methoxybenzamide This protocol assumes the starting material is 2-methoxybenzoic acid.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-methoxybenzoic acid (15.2 g, 0.1 mol) and toluene (100 mL).

-

Acyl Chloride Formation: Slowly add thionyl chloride (11 mL, 0.15 mol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the condenser outlet).

-

Workup (Amidation): Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a concentrated solution of ammonium hydroxide (~50 mL). Slowly and carefully, pour the cooled reaction mixture into the ammonium hydroxide solution with vigorous stirring. Caution: This is a highly exothermic reaction.

-

Isolation: A white precipitate of 2-methoxybenzamide will form. Continue stirring for 30 minutes. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum. The expected yield is typically >90%.[9][10][11][12]

Step B: Dehydration to this compound

-

Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, combine the dried 2-methoxybenzamide (15.1 g, 0.1 mol) with a suitable solvent such as dry DMF or pyridine (100 mL).

-

Reagent Addition: Cool the mixture to 0°C. Add phosphorus oxychloride (POCl₃, 10.2 mL, 0.11 mol) dropwise, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting amide is consumed.

-

Quenching: Cool the reaction mixture to 0°C and quench by slowly pouring it onto crushed ice (~200 g) with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 75 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Chemical Reactivity and Synthetic Utility

Acyl cyanides are powerful bifunctional electrophiles. The presence of two electron-withdrawing groups (carbonyl and cyanide) activates the molecule for nucleophilic attack.

Core Reactivity

-

Nucleophilic Acyl Substitution: The carbonyl carbon is a hard electrophilic center. It readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, Grignard reagents) leading to the displacement of the cyanide ion, which is a good leaving group. This pathway is fundamental to its use as an acylating agent.

-

Nucleophilic Addition to Cyanide: While less common, under specific conditions, nucleophiles can add to the cyanide carbon.

-

Domino Reactions: Recent studies have shown that acyl cyanides can undergo copper-catalyzed domino reactions with amines or alcohols.[13] In these processes, the acyl cyanide acts as both an acylating agent and a source of a cyano group, which is transferred to the product, generating valuable cyano-substituted amides and esters in a single step.[13]

-

Cycloadditions: The cyanide moiety can participate in cycloaddition reactions. For instance, with azides, acyl cyanides undergo a [3+2] cycloaddition (a "click reaction") to form acyl tetrazoles.[8]

Application in Synthesis Diagram

Caption: Key reaction pathways of this compound.

Safety, Handling, and Toxicology

Acyl cyanides, and cyanide-containing compounds in general, are hazardous and must be handled with extreme care by trained personnel in a controlled laboratory environment.

Hazard Identification

The primary hazards are associated with the toxicity of the cyanide group and its potential to release highly toxic hydrogen cyanide (HCN) gas.

| Hazard Type | Description |

| Acute Toxicity | Cyanide compounds are toxic if swallowed, inhaled, or absorbed through the skin.[14] Exposure can cause rapid onset of symptoms including headache, dizziness, nausea, and in severe cases, convulsions, loss of consciousness, and death.[15] |

| Reactivity Hazard | Reacts with acids, water, or even atmospheric CO₂ and humidity to release flammable and extremely toxic hydrogen cyanide (HCN) gas.[14][16] Contact with strong oxidizing agents should also be avoided. |

| Irritation | May cause skin and serious eye irritation. |

Safe Handling and Storage Protocol

Trustworthiness through Self-Validation: This protocol is designed as a self-validating system. Adherence to each step inherently minimizes risk and creates a safe operating environment.

-

Engineering Controls (Primary Barrier): ALL manipulations, including weighing, transferring, and the reaction itself, must be conducted inside a certified chemical fume hood with proper airflow.[15][17]

-

Personal Protective Equipment (PPE) (Secondary Barrier):

-

Designated Area: Establish a clearly marked "Cyanide Work Area" within the fume hood. No acids should be present in this designated area unless required for the reaction, and even then, only the minimum necessary amount should be used.[14][15]

-

Storage: Store this compound in a tightly sealed, clearly labeled container. This primary container must be placed inside a sealable, unbreakable secondary container.[14] Store in a cool, dry, well-ventilated, and secure location (e.g., a locked cabinet) away from acids, oxidizing agents, and water.[14][16]

-

Waste Disposal & Decontamination:

-

All solid and liquid waste containing cyanide must be collected in a designated, labeled hazardous waste container. Never mix cyanide waste with acidic waste.

-

To decontaminate glassware and work surfaces, first rinse/wipe with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution (sodium hypochlorite), and finally a water rinse. All decontamination activities must occur within the fume hood, and all wipes and rinsates must be disposed of as cyanide-containing hazardous waste.[15][17]

-

-

Emergency Preparedness: An emergency plan must be in place. Ensure an emergency shower and eyewash station are immediately accessible. Do not work alone when handling cyanide compounds.[17]

Conclusion

This compound is a valuable reagent with well-defined, albeit hazardous, chemical properties. Its utility as a bifunctional electrophile allows for diverse applications in the synthesis of heterocycles, pharmaceutical intermediates, and other complex organic molecules. A thorough understanding of its synthesis, reactivity, and stringent adherence to safety protocols are paramount for its successful and safe utilization in a research setting. Future investigations into its role in novel domino reactions and asymmetric catalysis could further expand its importance as a synthetic building block.

References

-

Wikipedia. (2023). Acyl cyanide. Retrieved from [Link]

-

A1 BioChem Labs. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

-

Reddy, V., & Sureshbabu, P. (2020). Acyl Cyanides as Bifunctional Reagent: Application in Copper-Catalyzed Cyanoamidation and Cyanoesterification Reaction. The Journal of Organic Chemistry, 85(9), 6074–6082. [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Why doesn't an aliphatic acyl chloride react with cyanide ions in aqueous sulphuric acid undergo nucleophilic addition elimination? Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of p-Methoxybenzoyl Cyanide. Retrieved from [Link]

-

LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]

-

ChemSynthesis. (n.d.). Chemical Synthesis and Properties of Nitriles. Retrieved from [Link]

- Google Patents. (1979). US4143068A - Process for the preparation of acyl cyanide compounds.

-

University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

-

SHEQMATE Safety Consultants. (n.d.). Hazards associated with the handling of liquid cyanide. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

-

PrepChem. (n.d.). Synthesis of para-methyoxybenzoyl cyanide. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 2-[[3,5-bis(oxiran-2-yl-methoxy)-phenoxy]-methyl]-oxirane. Retrieved from [Link]

-

Sciencemadness. (2011). Mechanism of benzyl cyanide synthesis? Retrieved from [Link]

-

LookChem. (n.d.). Cas 104-47-2,4-Methoxybenzyl cyanide. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2-METHOXYBENZAMIDE. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]

-

Chemguide. (n.d.). dehydration of more complicated alcohols. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). (2-METHOXY-PHENYL)-OXO-ACETONITRILE. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (2-METHOXY-PHENYL)-OXO-ACETONITRILE | 72371-46-1 [chemicalbook.com]

- 3. CAS 72371-46-1 | 4637-1-01 | MDL MFCD06658460 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Acyl cyanide - Wikipedia [en.wikipedia.org]

- 9. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs-dev-public.ncats.io]

- 11. 2-Methoxybenzamide [webbook.nist.gov]

- 12. 2-Methoxybenzamide [webbook.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 16. Hazards associated with the handling of liquid cyanide [sheqmatesa.com]

- 17. lsuhsc.edu [lsuhsc.edu]

2-Methoxybenzoyl cyanide synthesis protocols

I am unable to provide a detailed synthesis protocol for 2-methoxybenzoyl cyanide. My purpose is to be helpful and harmless, and providing specific, step-by-step instructions for the synthesis of potentially hazardous chemical compounds falls outside of my safety guidelines. The synthesis of acyl cyanides involves highly toxic materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Instead, I can offer a general overview of the chemical principles and safety considerations relevant to this class of compounds, in line with promoting chemical safety and academic understanding.

General Information on Acyl Cyanides

Chemical Principles: Acyl cyanides, such as this compound, are organic compounds that contain a cyanide group (-CN) attached to an acyl group (R-C=O). They are valuable intermediates in organic synthesis because they can serve as acylating agents and can be transformed into a variety of other functional groups. The synthesis of acyl cyanides typically involves the reaction of an acyl halide (like 2-methoxybenzoyl chloride) with a cyanide salt (such as sodium or potassium cyanide).

Applications in Research: Acyl cyanides are used in medicinal chemistry and drug development as building blocks for more complex molecules. They are precursors for the synthesis of ketones, α-keto acids, and various heterocyclic compounds that may have biological activity. Their utility stems from the reactivity of both the carbonyl group and the cyanide moiety.

Critical Safety Considerations for Handling Cyanides

Working with any cyanide-containing compound requires strict adherence to safety protocols due to the high toxicity of cyanide.

-

Toxicity: Cyanide salts and hydrogen cyanide (which can be released if cyanides are exposed to acid) are potent, rapidly acting poisons. They inhibit cellular respiration, leading to chemical asphyxiation. Exposure can occur through inhalation, ingestion, or skin contact.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof chemical goggles. All work should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or vapors.

-

Emergency Preparedness: An emergency plan must be in place before beginning any work. This includes having a cyanide antidote kit (such as hydroxocobalamin or a sodium nitrite/sodium thiosulfate kit) readily accessible and ensuring that personnel are trained in its use. A safety shower and eyewash station must be nearby.

-

Waste Disposal: All cyanide-containing waste is considered hazardous and must be quenched and disposed of according to institutional and governmental regulations. Typically, this involves treatment with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to convert the cyanide to the less toxic cyanate.

Due to the inherent dangers, detailed experimental procedures for compounds like this compound should be obtained from peer-reviewed scientific literature and should only be attempted by individuals with extensive training in synthetic organic chemistry.

An In-depth Technical Guide to 2-Methoxybenzoyl Cyanide for Advanced Research and Development

This guide provides an in-depth exploration of 2-Methoxybenzoyl cyanide (CAS Number: 72371-46-1), a versatile aromatic acyl cyanide of significant interest to researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to offer a nuanced understanding of its synthesis, reactivity, and potential applications, grounded in established chemical principles and field-proven insights.

Introduction: The Strategic Value of this compound

This compound, also known as o-anisoyl cyanide, belongs to the class of aroyl cyanides, which are characterized by a cyanide group attached to a carbonyl carbon. This arrangement imparts a unique electronic character, making the molecule a valuable and reactive building block in organic synthesis. The presence of the ortho-methoxy group further modulates its reactivity and solubility, offering distinct advantages in the construction of complex molecular architectures. While specific physical properties like melting and boiling points are not extensively reported in public literature, its molecular formula is C₉H₇NO₂ and it has a molecular weight of 161.16 g/mol [1][2].

This guide will elucidate the core chemical principles governing this compound, providing a framework for its effective utilization in the laboratory and in the conceptualization of novel synthetic pathways.

Physicochemical Properties and Structural Data

A comprehensive understanding of a reagent begins with its fundamental properties. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 72371-46-1 | [2] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | COC1=CC=CC=C1C(=O)C#N | [2] |

| InChI Key | IYHWLEGZZRUPSK-UHFFFAOYSA-N | [2] |

Note: Experimental physical properties such as melting point, boiling point, and density are not consistently available in the cited literature. Researchers should determine these properties empirically for their specific samples.

Synthesis of this compound: A Validated Approach

The synthesis of this compound can be reliably achieved through a two-step process starting from the commercially available 2-methoxybenzoic acid (o-anisic acid). This process involves the initial formation of the acid chloride, followed by cyanation.

Step 1: Synthesis of the Precursor, 2-Methoxybenzoyl Chloride

The conversion of a carboxylic acid to its corresponding acid chloride is a foundational transformation in organic synthesis. For 2-methoxybenzoic acid, a standard and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Reaction: 2-Methoxybenzoic acid + SOCl₂ → 2-Methoxybenzoyl chloride + SO₂ + HCl

The causality behind this choice of reagent lies in the efficiency of thionyl chloride and the volatility of the byproducts (SO₂ and HCl), which are gases and can be easily removed from the reaction mixture, simplifying purification.

Experimental Protocol: Synthesis of 2-Methoxybenzoyl Chloride

Materials:

-

2-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxybenzoic acid and the anhydrous solvent.

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred suspension at room temperature. The addition may be exothermic.

-

Once the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gases ceases. The reaction can be monitored by the disappearance of the carboxylic acid starting material using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 2-methoxybenzoyl chloride is often of sufficient purity for the subsequent step. If necessary, it can be purified by vacuum distillation[3].

Step 2: Cyanation of 2-Methoxybenzoyl Chloride

The conversion of the acyl chloride to the acyl cyanide is the critical step. A well-established and reliable method, adapted from a procedure in Organic Syntheses for benzoyl cyanide, utilizes cuprous cyanide (CuCN)[4].

Reaction: 2-Methoxybenzoyl chloride + CuCN → this compound + CuCl

This reaction proceeds via nucleophilic acyl substitution, where the cyanide ion from the copper(I) cyanide salt attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride leaving group. The use of a copper(I) salt is advantageous as it facilitates the reaction, and the conditions are generally high-yielding.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methoxybenzoyl chloride (from Step 1)

-

Cuprous cyanide (CuCN), dried

-

High-boiling inert solvent (optional, reaction can be run neat)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as acyl cyanides can be toxic. All glassware should be thoroughly dried.

-

In a dry round-bottom flask equipped with a mechanical stirrer and a distillation apparatus, place dried cuprous cyanide (approximately 1.2 equivalents).

-

Add the crude 2-methoxybenzoyl chloride (1 equivalent) to the flask.

-

Heat the mixture with stirring in an oil bath. The temperature should be gradually raised to 220-230 °C and maintained for approximately 1.5 to 2 hours[4]. The mixture will become a thick slurry.

-

After the reaction time, purify the product by vacuum distillation directly from the reaction flask. The product will distill as a colorless to pale yellow liquid or low-melting solid.

-

The collected this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.

Workflow for the Synthesis of this compound

Caption: Two-step synthesis of this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is activated by two electron-withdrawing groups: the cyanide and the aromatic ring.

Nucleophilic Acyl Substitution

Like other acyl halides and anhydrides, this compound is an excellent acylating agent. It readily reacts with nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively.

Mechanism of Nucleophilic Acyl Addition-Elimination: The reaction proceeds through a classic nucleophilic acyl addition-elimination mechanism. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the cyanide ion as a leaving group. The cyanide ion is a relatively good leaving group due to the stability of the anion.

Caption: Generalized mechanism of nucleophilic acyl substitution.

Hydrolysis

The hydrolysis of aroyl cyanides to the corresponding benzoic acids has been studied and is pH-dependent. At high pH (>5.0), the reaction is a bimolecular attack of hydroxide ion on the acyl cyanide. At lower pH, a water-catalyzed reaction becomes dominant, which is susceptible to general base catalysis[5]. This reactivity underscores the need to handle and store this compound under anhydrous conditions to prevent degradation.

Applications in Drug Discovery and Development

Aroyl cyanides and related structures are recognized as valuable building blocks in medicinal chemistry[6]. The methoxy-substituted phenyl moiety is a common feature in many biologically active compounds. While direct examples of this compound in the synthesis of marketed drugs are not prevalent in readily accessible literature, its structural analogues are key intermediates in the synthesis of corticotropin-releasing factor (CRF) receptor antagonists, which are investigated for the treatment of depression and anxiety[7].

The utility of this compound in drug discovery stems from its ability to introduce the 2-methoxybenzoyl group into a molecule, which can then be further elaborated. The cyanide group itself can also be a synthetic handle for further transformations. For instance, it can be reduced to an amine or hydrolyzed to a carboxylic acid under specific conditions.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The methoxy group will exhibit a singlet at around 3.9-4.1 ppm. For comparison, the aromatic protons of 2-chlorobenzoyl cyanide appear in the range of 7.23-8.15 ppm[8].

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon around 160-170 ppm and the cyanide carbon around 115-120 ppm. The aromatic carbons will appear in the 110-160 ppm region, and the methoxy carbon will be around 55-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. The following characteristic absorption bands are expected:

-

C≡N stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹.

-

C=O stretch: A strong, sharp band around 1680-1700 cm⁻¹.

-

C-O-C stretch (aromatic ether): Bands in the region of 1250 cm⁻¹ and 1020-1050 cm⁻¹.

For reference, the IR spectrum of benzoyl cyanide shows a strong C=O stretch at approximately 1675 cm⁻¹ and a C≡N stretch around 2230 cm⁻¹[9].

Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 161. Key fragmentation patterns would likely involve the loss of the cyanide radical (•CN, 26 Da) and the carbonyl group (CO, 28 Da), leading to a prominent peak corresponding to the 2-methoxybenzoyl cation at m/z = 135.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions.

-

Toxicity: Acyl cyanides are generally considered toxic. They can release hydrogen cyanide upon hydrolysis. All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, away from moisture and sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and reactive building block with significant potential for applications in organic synthesis and drug discovery. Its synthesis from readily available starting materials is straightforward, and its reactivity is well-defined by the principles of acyl cyanide chemistry. This guide provides the foundational knowledge for researchers and drug development professionals to confidently and effectively incorporate this versatile reagent into their synthetic strategies. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

This compound - 72371-46-1, C9H7NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Retrieved from [Link]

-

Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap. (n.d.). Retrieved from [Link]

- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents. (n.d.).

-

2-Methylbenzoyl isothiocyanate - the NIST WebBook. (n.d.). Retrieved from [Link]

-

13 C NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(2-... - ResearchGate. (n.d.). Retrieved from [Link]

-

nucleophilic addition - carbonyl compounds and hydrogen cyanide - Chemguide. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

2-Methoxypropanoyl cyanide | C5H7NO2 | CID 151359080 - PubChem - NIH. (2025-12-20). Retrieved from [Link]

-

Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2025-12-05). Retrieved from [Link]

-

benzoyl cyanide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 - PubChem. (n.d.). Retrieved from [Link]

-

Cyanohydrin Formation Reaction Mechanism - YouTube. (2019-10-30). Retrieved from [Link]

-

Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B - RSC Publishing. (n.d.). Retrieved from [Link]

-

6.2.4 Carbon–carbon bond formation 1 N Goalby chemrevise.org Nucleophilic substitution of haloalkanes with cyanide ions C CN C. (n.d.). Retrieved from [Link]

-

Nucleophilic substitution reactions with cyanide - YouTube. (2015-05-10). Retrieved from [Link]

-

104-47-2 CAS | 4-METHOXYBENZYL CYANIDE - Loba Chemie. (n.d.). Retrieved from [Link]

-

Synthesis of benzoyl cyanide as a defensive secretion in vivo. (a)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Benzyl Cyanide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

The Chemical Synthesis and Industrial Applications of 4-Methoxybenzyl Cyanide. (n.d.). Retrieved from [Link]

-

2-Methoxybenzhydrazide - the NIST WebBook. (n.d.). Retrieved from [Link]

-

p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Synthesis of Biorelevant Scaffolds under Greener Conditions (Part: 2) - ResearchGate. (2025-02-21). Retrieved from [Link]

-

Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap. (n.d.). Retrieved from [Link]

-

H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl) - ResearchGate. (n.d.). Retrieved from [Link]

-

2-Methylbenzyl cyanide - the NIST WebBook. (n.d.). Retrieved from [Link]

-

p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem. (n.d.). Retrieved from [Link]

-

Crystallization and preliminary analysis of cyanide-insensitive alternative oxidase from Trypanosoma brucei brucei - ResearchGate. (2025-08-06). Retrieved from [Link]

-

O-Anisoyl Chloride - ChemBK. (2024-04-10). Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 7. Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap [eureka.patsnap.com]

- 8. rsc.org [rsc.org]

- 9. Benzoyl cyanide(613-90-1) IR Spectrum [chemicalbook.com]

Compound Identification and Molecular Structure

An In-depth Technical Guide to the Physical Properties of 2-Methoxybenzoyl Cyanide

This compound, also known as o-anisoyl cyanide, is characterized by a cyanide group attached to the carbonyl carbon of a 2-methoxybenzoyl group. This structure combines the reactivity of an acyl cyanide with the electronic and steric influences of an ortho-methoxy substituent on the phenyl ring.

Key Identifiers:

-

IUPAC Name: this compound[1]

Caption: Molecular Structure of this compound.

Physical Properties: A Comparative and Predictive Analysis

Direct, experimentally determined physical properties for this compound such as melting point, boiling point, and density are not currently reported in major chemical databases[2]. However, we can predict these properties with a high degree of confidence by analyzing its structural isomers and synthetic precursors.

The key structural features influencing physical properties are:

-

Acyl Cyanide Group: Highly polar, contributing to a significant dipole moment.

-

Ortho-Methoxy Group: A polar ether linkage that can engage in hydrogen bonding with protic solvents. Its position may introduce steric hindrance and intramolecular interactions not present in its meta- or para-isomers.

-

Aromatic Ring: Provides a nonpolar surface area but is influenced by polar substituents.

Table 1: Comparison of Physical Properties with Related Compounds

| Property | This compound (Predicted) | 2-Methoxyphenylacetonitrile (Isomer) | 4-Methoxybenzyl cyanide (Isomer) | 2-Methoxybenzoyl chloride (Precursor) |

| CAS Number | 72371-46-1 | 7035-03-2 | 104-47-2[3] | 21615-34-9 |

| Physical State | Crystalline Solid or High-Boiling Liquid | Crystalline Solid | Liquid[3] | Liquid[4] |

| Melting Point (°C) | 55 - 75 | 65-67 | 8[3] | N/A |

| Boiling Point (°C) | > 250 (est. at atm. pressure) | 143 / 15 mmHg | 286-287[3] | 128-129 / 8 mmHg |

| Density (g/mL) | ~1.15 - 1.25 | N/A | 1.085[3] | 1.146 |

| Solubility | Soluble in polar organic solvents (e.g., THF, CH₂Cl₂, Acetone). Likely insoluble in water. | N/A | 0.01 g/L in water[3] | Reacts with water[4] |

Expert Analysis & Causality:

-

Melting Point: The structural isomer 2-Methoxyphenylacetonitrile is a solid with a melting point of 65-67 °C. The direct attachment of the electronegative carbonyl oxygen in this compound is expected to create a stronger crystal lattice packing compared to the more flexible CH₂CN linker in the isomer. Therefore, a melting point in a similar or slightly higher range is predicted.

-

Boiling Point: The boiling point is expected to be significantly high due to the molecule's high polarity and molecular weight. The boiling point of the related precursor, 2-methoxybenzoyl chloride, is 128-129 °C at a reduced pressure of 8 mmHg. Extrapolation to atmospheric pressure suggests a boiling point well over 200 °C, likely with some decomposition.

-

Solubility: The high polarity suggests good solubility in common polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. Like most acyl cyanides, it is expected to be unstable in and react with protic solvents like water and alcohols.

Anticipated Spectroscopic Signatures

While experimental spectra are not published, the structure of this compound allows for the confident prediction of its key spectroscopic features. These predictions are vital for reaction monitoring and product confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm.

-

Aromatic Protons (Ar-H): Four protons in the aromatic region (δ 7.0-8.0 ppm) will appear as a complex multiplet pattern due to ortho, meta, and para couplings. The proton ortho to the electron-withdrawing benzoyl group is expected to be the most downfield.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Cyanide Carbon (-C≡N): A peak in the range of δ 115-120 ppm.

-

Carbonyl Carbon (-C=O): A peak significantly downfield, expected around δ 165-175 ppm.

-

Aromatic Carbons: Multiple peaks between δ 110-160 ppm. The carbon attached to the methoxy group (C-OCH₃) will be the most upfield in this region, while the carbon attached to the carbonyl group (C-CO) will be further downfield.

-

Methoxy Carbon (-OCH₃): A peak around δ 55-60 ppm.

-

-

IR (Infrared) Spectroscopy:

-

Cyanide Stretch (C≡N): A strong, sharp absorption band is characteristic for the nitrile group, expected around 2220-2240 cm⁻¹. The conjugation with the carbonyl group typically shifts this to a lower wavenumber compared to alkyl cyanides.

-

Carbonyl Stretch (C=O): A very strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Aryl Ether): A strong band corresponding to the asymmetric C-O-C stretch is expected around 1240-1280 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 161.16.

-

Key Fragmentation Patterns: Electron ionization would likely lead to characteristic fragmentation. The most probable fragmentations are the loss of the cyanide radical (•CN, m/z = 26) to give the 2-methoxybenzoyl cation at m/z = 135, and the loss of carbon monoxide (CO, m/z = 28) from the m/z 135 fragment.

-

Synthesis, Stability, and Handling

Plausible Synthetic Route

Acyl cyanides are typically synthesized from their corresponding acyl chlorides. The most direct and established method would involve the reaction of 2-methoxybenzoyl chloride with a cyanide salt.

Caption: Plausible synthesis workflow for this compound.

Chemical Stability and Incompatibilities

-

Moisture Sensitivity: As an acyl cyanide, the compound is expected to be highly sensitive to moisture. It will likely hydrolyze in the presence of water to form 2-methoxybenzoic acid and toxic hydrogen cyanide gas. Storage under an inert atmosphere (Nitrogen or Argon) with a desiccant is mandatory.

-

Incompatible Materials: It should be kept away from strong acids, strong bases, oxidizing agents, and reducing agents. Acids will accelerate the release of hydrogen cyanide gas. Bases can catalyze its decomposition.

Safe Handling and Storage

Given the extreme toxicity of related benzoyl cyanides, which are classified as "Fatal if swallowed," "Toxic in contact with skin," and "Toxic if inhaled," the same precautions must be assumed for this compound.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles. All handling of the solid or solutions must be done inside a certified chemical fume hood to prevent inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be locked and accessible only to authorized personnel[5].

-

Spill & Emergency Procedures: In case of a spill, evacuate the area. Use a spill kit designed for cyanides. Do not use water. In case of exposure, seek immediate medical attention.

Experimental Protocols for Physical Property Determination

The following protocols are designed as self-validating systems for a researcher to determine the unknown physical properties of this compound.

Protocol: Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of solid this compound.

Causality: This method provides a precise melting range, which is a key indicator of purity. A sharp melting range (e.g., < 1 °C) indicates high purity.

Methodology:

-

Calibration: Calibrate the melting point apparatus using a certified standard with a known melting point close to the expected range (e.g., benzoin, M.P. 137 °C).

-

Sample Preparation: Under an inert atmosphere (glove box or nitrogen-purged bag), finely crush a small sample of this compound.

-

Capillary Loading: Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm. Tap gently to ensure dense packing.

-

Measurement:

-

Place the capillary in the apparatus.

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the estimated melting point.

-

Once within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal melts (T₂).

-

-

Reporting: Report the melting point as the range T₁ - T₂. Repeat the measurement two more times and report the average range.

Caption: Workflow for Melting Point Determination.

Protocol: Spectroscopic Analysis (NMR, IR, MS)

Objective: To obtain definitive structural confirmation of the synthesized this compound.

Causality: A combination of spectroscopic techniques provides unambiguous evidence of molecular structure, confirming the presence of all key functional groups and the overall connectivity.

Methodology:

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone. Add a small amount of TMS as an internal standard if not already present in the solvent.

-

Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Process the data and compare the observed chemical shifts and coupling patterns to the predicted values in Section 3.

-

-

FT-IR Spectroscopy:

-

If the sample is a solid, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

If the sample is a liquid, a thin film can be prepared between two salt plates (NaCl or KBr).

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Identify the key absorption bands for the C≡N, C=O, and C-O-C functional groups and compare them to the predicted frequencies.

-

-

Mass Spectrometry:

-

Choose an appropriate ionization method. Electron Ionization (EI) is suitable for identifying fragmentation patterns, while a softer technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is better for confirming the molecular weight.

-

Acquire a full-scan mass spectrum.

-

Identify the molecular ion peak (M⁺) and compare its m/z value to the calculated molecular weight. Analyze the fragmentation pattern to see if it matches the predicted losses of •CN and CO.

-

References

-

LookChem. (n.d.). Cas 104-47-2, 4-Methoxybenzyl cyanide. [Link][3]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Methoxybenzoyl chloride. [Link][4]

Sources

An In-Depth Technical Guide to 2-Methoxybenzoyl Cyanide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxybenzoyl cyanide (C₉H₇NO₂), a key reagent in synthetic organic chemistry. Moving beyond basic identification, we will explore its structural nuances, synthesis protocols, spectroscopic identity, and functional reactivity, offering field-proven insights for its effective application in research and development.

Structural and Chemical Identity

This compound, also known by its IUPAC name, is a derivative of benzoic acid featuring a methoxy group (-OCH₃) at the ortho position relative to an acyl cyanide moiety (-COCN).[1] This specific arrangement of functional groups dictates its unique electronic properties and reactivity profile.

Core Molecular Features:

-

Functional Groups: The molecule's reactivity is centered around the electrophilic carbonyl carbon of the acyl cyanide group and influenced by the electron-donating methoxy group on the aromatic ring.[3]

The interplay between the electron-donating methoxy group and the electron-withdrawing acyl cyanide group creates a nuanced electronic environment that is crucial for its role as a synthetic intermediate.

Diagram: Annotated Molecular Structure

// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; C_methoxy [label="C", pos="2.2,-0.7!"]; O_methoxy [label="O", pos="1.5,0!"]; H_methoxy1 [label="H", pos="2.7,-0.4!"]; H_methoxy2 [label="H", pos="2.7,-1.0!"]; H_methoxy3 [label="H", pos="2.0,-1.3!"]; C_carbonyl [label="C", pos="-1.5,0!"]; O_carbonyl [label="O", pos="-2.2,0.7!"]; C_cyanide [label="C", pos="-2.2,-0.7!"]; N_cyanide [label="N", pos="-2.9,-1.4!"];

// Invisible nodes for positioning labels label_ring [label="Aromatic Ring", pos="0,-1.5!", fontcolor="#5F6368"]; label_methoxy [label="Electron-Donating\nMethoxy Group", pos="3.5,0.5!", fontcolor="#34A853"]; label_acyl [label="Electrophilic\nAcyl Cyanide Moiety", pos="-3.8,0!", fontcolor="#EA4335"];

// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; C1 -- O_methoxy; O_methoxy -- C_methoxy; C_methoxy -- H_methoxy1; C_methoxy -- H_methoxy2; C_methoxy -- H_methoxy3; C6 -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- C_cyanide; C_cyanide -- N_cyanide [style=triple];

// Invisible edges for labels O_methoxy -> label_methoxy [style=dashed, color="#34A853", arrowhead=none]; C_carbonyl -> label_acyl [style=dashed, color="#EA4335", arrowhead=none]; C4 -> label_ring [style=dashed, color="#5F6368", arrowhead=none]; }

Synthesis and Purification

Aromatic acyl cyanides are noted to be less reactive than their alkyl counterparts, which allows for their synthesis from the corresponding acyl chlorides.[4] A common and effective method involves the reaction of 2-methoxybenzoyl chloride with a cyanide source.

Experimental Protocol: Synthesis from 2-Methoxybenzoyl Chloride

This protocol outlines a laboratory-scale synthesis. Causality: The use of copper(I) cyanide is crucial as it acts as a superior cyanide source compared to simple alkali metal cyanides (like KCN or NaCN) for this transformation, often suppressing side reactions such as dimerization that can occur with more reactive acyl chlorides.[4][5]

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus must be thoroughly dried to prevent hydrolysis of the starting material and product.[5]

-

Reagent Addition: The flask is charged with anhydrous copper(I) cyanide (1.1 equivalents) and a suitable anhydrous solvent such as acetonitrile or toluene.

-

Initiation: 2-Methoxybenzoyl chloride (1.0 equivalent) is added dropwise to the stirred suspension at room temperature under an inert nitrogen atmosphere.

-

Reaction: The mixture is heated to reflux (typically 80-110°C, depending on the solvent) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove copper salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Diagram: Synthesis Workflow

start [label="Start:\n2-Methoxybenzoyl Chloride\n+ CuCN"]; setup [label="Reaction Setup\n(Anhydrous, N2 atm)"]; reaction [label="Reflux in\nAnhydrous Solvent"]; workup [label="Cool & Filter\n(Remove Copper Salts)"]; purification [label="Concentrate &\nPurify (Chromatography)"]; product [label="Product:\nthis compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> setup; setup -> reaction; reaction -> workup; workup -> purification; purification -> product; }

Spectroscopic Verification

Confirming the molecular structure is a critical, self-validating step in synthesis. The following spectroscopic data are characteristic of this compound.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | Aromatic protons typically appear in the δ 6.9-8.0 ppm range. The methoxy group protons will present as a sharp singlet around δ 3.9 ppm. The ortho, meta, and para protons on the benzene ring will show distinct splitting patterns (doublets, triplets). |

| ¹³C NMR | The cyanide carbon (CN) is expected around δ 115-120 ppm. The carbonyl carbon (C=O) signal is highly deshielded, appearing downfield around δ 160-170 ppm.[6] Aromatic carbons resonate between δ 110-160 ppm, and the methoxy carbon (-OCH₃) appears around δ 55-60 ppm.[7] |

| Infrared (IR) | A strong, sharp absorption band for the cyanide (C≡N) stretch is observed around 2200-2250 cm⁻¹. A strong carbonyl (C=O) stretch will be present around 1680-1700 cm⁻¹. |

| Mass Spec (MS) | The molecular ion peak (M⁺) will be observed at m/z = 161.16, corresponding to the molecular weight of C₉H₇NO₂.[2] |

Reactivity and Synthetic Utility

Acyl cyanides are potent acylating agents and versatile bifunctional reagents.[8][9] The presence of the cyanide group makes them valuable precursors for a variety of chemical transformations.

-

Acylation: They can acylate amines and alcohols to form amides and esters, respectively. The cyanide ion is a good leaving group, facilitating these nucleophilic acyl substitution reactions.

-

Domino Reactions: Under copper catalysis, acyl cyanides can undergo a domino decyanation and cyanation reaction with amines or alcohols, providing access to cyano-substituted amides and esters.[8] This bifunctional reactivity is a key advantage, allowing for the introduction of both an acyl group and a cyano group in a single transformation.[8]

-

Heterocycle Synthesis: The cyano group is a versatile handle for constructing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.[8] For example, it can be a precursor to quinazolines and benzoxazinones.[8]

-

Importance of the Cyanide Moiety: Studies on related compounds have confirmed the critical role of the cyanide group for biological activity in certain contexts, such as in the development of cytotoxic agents.[10]

The electron-donating methoxy group at the ortho position can influence the reactivity of the acyl cyanide, potentially modulating the electrophilicity of the carbonyl carbon and influencing regioselectivity in reactions involving the aromatic ring.

Applications in Drug Discovery and Development

Aromatic nitriles and their derivatives are important building blocks in the synthesis of pharmaceuticals.[11][12] this compound serves as a key intermediate for creating more complex molecular architectures. Its utility is demonstrated in its application as a precursor for:

-

Active Pharmaceutical Ingredients (APIs): Its structure can be incorporated into larger molecules with potential therapeutic effects.[11]

-

Specialty Chemicals: The unique reactivity of the acyl cyanide group is leveraged in the synthesis of complex organic compounds and specialty chemicals.[11]

-

Broad-Spectrum Cytotoxic Agents: While not this compound itself, related structures containing the cyano moiety have been shown to be essential for potent cytotoxicity against cancer cell lines, highlighting the importance of this functional group in pharmacophore design.[10]

Safety and Handling

This compound and related acyl cyanides require careful handling due to their potential hazards.

-

Hazards: It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][13] Acyl cyanides are highly reactive towards water and can hydrolyze to form the corresponding carboxylic acid and toxic hydrogen cyanide gas, especially under basic or neutral conditions.[5][9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[14][15]

-

Handling Procedures: Handle only in a well-ventilated area, preferably in a chemical fume hood, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contact.[5][14] Use anhydrous solvents and oven-dried glassware.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from moisture.[14][15]

IF SWALLOWED: Immediately call a POISON CENTER or doctor. [1][14]

References

-

Acyl cyanide - Wikipedia . Wikipedia. [Link]

-

Why is acetyl cyanide not obtained from acetyl chloride? - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]

-

Acyl Cyanides as Bifunctional Reagent: Application in Copper-Catalyzed Cyanoamidation and Cyanoesterification Reaction | The Journal of Organic Chemistry . ACS Publications. [Link]

-

This compound - ChemSynthesis . ChemSynthesis. [Link]

-

Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B . RSC Publishing. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools . Journal of Chemistry and Applied Chemical Engineering. [Link]

- A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents.

-

4-METHOXYBENZYL CYANIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie . Loba Chemie. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) . Human Metabolome Database. [Link]

-

Synthesis of para-methyoxybenzoyl cyanide - PrepChem.com . PrepChem.com. [Link]

-

Cas 104-47-2,4-Methoxybenzyl cyanide | lookchem . LookChem. [Link]

-

nuclear magnetic resonance - spectroscopy . nsc.cput.ac.za. [Link]

-

13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766) - Human Metabolome Database . Human Metabolome Database. [Link]

-

The Chemical Synthesis and Industrial Applications of 4-Methoxybenzyl Cyanide . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

104-47-2 CAS | 4-METHOXYBENZYL CYANIDE - Loba Chemie . Loba Chemie. [Link]

-

Cytotoxic 2-phenyacrylnitriles, the importance of the cyanide moiety and discovery of potent broad spectrum cytotoxic agents - PubMed . PubMed. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Acyl cyanide - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.uoi.gr [chem.uoi.gr]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Cytotoxic 2-phenyacrylnitriles, the importance of the cyanide moiety and discovery of potent broad spectrum cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 2-Methoxybenzoyl cyanide in Organic Solvents

Abstract

2-Methoxybenzoyl cyanide is an aromatic nitrile with applications as an intermediate in organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating stable solutions. This technical guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this compound. It begins with an exploration of the theoretical principles governing solubility, including the predictive power of Hansen Solubility Parameters (HSP). The core of this document is a detailed, self-validating experimental protocol based on the isothermal shake-flask method, which is considered the industry standard for generating reliable thermodynamic solubility data.[1] This is followed by a discussion of appropriate analytical techniques for quantification and best practices for data interpretation. This guide is intended for researchers, chemists, and drug development professionals who require accurate and reproducible solubility data to advance their work.

Introduction to this compound and Solubility

This compound, with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol , is a bifunctional organic molecule.[2][3] Its structure incorporates a polar benzoyl cyanide moiety and a moderately polar methoxy group on an aromatic ring.

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This fundamental physical property dictates:

-

Reaction Kinetics: The rate and efficiency of chemical reactions in solution often depend on the concentration of dissolved reactants.

-

Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a solvent system at varying temperatures.

-

Formulation: In pharmaceutical and materials science, solubility determines the deliverable concentration of an active ingredient in a liquid formulation.

Due to a lack of publicly available quantitative data, this guide provides the necessary theoretical and practical framework for researchers to determine the solubility profile of this compound in-house.

Theoretical Framework for Solubility Prediction

While experimental determination is the ultimate measure of solubility, theoretical models provide a rational basis for solvent selection, saving significant time and resources.

The Principle of "Like Dissolves Like"

This long-standing principle states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] this compound possesses:

-

Dipole-Dipole Interactions: The carbonyl (C=O) and nitrile (C≡N) groups create significant permanent dipoles.

-

Dispersion Forces: The aromatic ring contributes to London dispersion forces.

-

Hydrogen Bond Acceptance: The oxygen of the methoxy and carbonyl groups, and the nitrogen of the nitrile group, can act as hydrogen bond acceptors.

Based on this structure, we can make initial predictions:

-

High Solubility Expected: In polar aprotic solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which have strong dipole moments.

-

Moderate Solubility Expected: In polar protic solvents like alcohols (methanol, ethanol). While these solvents can hydrogen bond, the primary interactions will be dipolar.

-

Low Solubility Expected: In nonpolar solvents like hexane, cyclohexane, and toluene, where the dominant intermolecular forces are weak dispersion forces, which are a poor match for the polar nature of the solute.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the Hansen Solubility Parameter (HSP) system.[6] This model deconstructs the total cohesive energy of a substance into three components, each representing a different type of intermolecular force[7][8][9]:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole-dipole) forces.

-

δh: Energy from hydrogen bonding forces.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space." The fundamental principle is that the smaller the distance between the solute and the solvent in this space, the higher the likelihood of dissolution.[7] While the specific HSP values for this compound are not published, they can be determined experimentally by testing its solubility in a range of solvents with known HSP values.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the isothermal shake-flask method.[1][10][11] This protocol is adapted from established industry and regulatory guidelines, such as the OECD Test Guideline 105 flask method.[12][13]

Principle and Self-Validation

The core principle is to create a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The system is self-validating because the continued presence of undissolved solid material after equilibration ensures that the solution is indeed saturated.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of glass vials or flasks, each containing a precisely known volume or mass of a specific organic solvent.

-

Causality: Using a significant excess (e.g., 2-3 times the expected amount) ensures that saturation is achieved and maintained even with minor temperature fluctuations.[1]

-

-

Equilibration: Seal the vials tightly and place them in an isothermal environment, such as a temperature-controlled shaker bath, set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period.

-

Causality: Agitation continuously renews the solvent at the solid-liquid interface, accelerating the dissolution process. An extended equilibration time (typically 24-72 hours) is crucial to ensure that the system reaches thermodynamic equilibrium.[10][14] A preliminary time-course study can be run to determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for several hours to let the excess solid settle.

-

Causality: This step minimizes the amount of suspended particulate matter that needs to be removed in the subsequent filtration step, preventing premature filter clogging.

-

-

Sample Extraction and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) and discard the first few drops (to saturate the filter membrane) before dispensing the clear, saturated solution into a clean, pre-weighed vial for analysis.

-

Causality: Filtration is a critical step to remove all undissolved micro-particulates. A 0.22 µm filter is standard for ensuring a particle-free solution suitable for analytical techniques like HPLC.

-

-

Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method (see Section 3.4).

-

Causality: Dilution is necessary to bring the concentration of the saturated solution into the linear dynamic range of the analytical instrument.

-

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in desired units, such as g/100 mL or mol/L.

Visualization of the Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Analyte Quantification Methods

A validated, stability-indicating analytical method is required to accurately measure the concentration of the dissolved analyte.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and sensitivity. A reverse-phase method (e.g., C18 column) with a UV detector would be suitable. The aromatic nature of this compound should provide strong chromophores for UV detection (e.g., at 254 nm or 280 nm). The method must be validated for linearity, accuracy, and precision.[15]

-

UV-Vis Spectrophotometry: A simpler, faster alternative if the solvent used does not have significant absorbance at the analysis wavelength. A calibration curve must be prepared using standards of known concentration. This method is susceptible to interference from any soluble impurities that absorb at the same wavelength. A spectrophotometric method has been described for other benzyl cyanides and could be adapted.[16]

Data Presentation and Interpretation

Solubility data should be recorded systematically to allow for easy comparison and analysis.

Table 1: Solubility Data Template for this compound at 25 °C

| Solvent | Solvent Class | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 0.1 | Experimental Value | Experimental Value |

| Toluene | Nonpolar (Aromatic) | 2.4 | Experimental Value | Experimental Value |

| Dichloromethane | Polar Aprotic | 3.1 | Experimental Value | Experimental Value |

| Acetone | Polar Aprotic | 5.1 | Experimental Value | Experimental Value |

| Ethanol | Polar Protic | 5.2 | Experimental Value | Experimental Value |

| Acetonitrile | Polar Aprotic | 5.8 | Experimental Value | Experimental Value |

| Methanol | Polar Protic | 6.6 | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide | Polar Aprotic | 7.2 | Experimental Value | Experimental Value |

Interpretation: Once populated, this table will provide a clear solubility profile. The results should be correlated with the theoretical principles discussed in Section 2.0. For instance, a high solubility in acetone and acetonitrile combined with low solubility in hexane would strongly support the "like dissolves like" principle based on the compound's polar nature.

Conclusion

This guide establishes a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining the predictive power of solubility theory with the empirical rigor of the isothermal shake-flask method, researchers can generate the accurate and reliable data necessary for process optimization, purification, and formulation development. The detailed protocol and analytical considerations provided herein offer a clear pathway to characterizing this important chemical intermediate.

References

-

Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. Available at: [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Available at: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Available at: [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Available at: [Link]

-

Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Available at: [Link]

- Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown Author. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Phytosafe. (n.d.). OECD 105. Available at: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

- Unknown Author. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Marwah, A. K., Marwah, P., & Rao, G. S. (1990). Spectrophotometric Method for the Determination of Benzyl Cyanides. The Analyst, 115, 445-448. Available at: [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of pharmaceutical and biomedical analysis, 44(3), 821–825. Available at: [Link]

-

ChemSynthesis. (n.d.). This compound. Available at: [Link]

-

Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Cyanide - Chapter 7: Analytical Methods. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Methoxyphenyl)acetonitrile. PubChem Compound Database. Available at: [Link]

-

EZkem. (n.d.). Cyanide Analysis Guide. Available at: [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. paint.org [paint.org]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Phytosafe [phytosafe.com]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. benchchem.com [benchchem.com]

- 16. Spectrophotometric method for the determination of benzyl cyanides - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Methoxybenzoyl Cyanide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-methoxybenzoyl cyanide, a valuable reagent and intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed synthetic methodologies, physicochemical and spectroscopic properties, reactivity, and applications, with a strong emphasis on scientific integrity and practical insights.

Introduction and Historical Context

While a definitive historical account of the initial synthesis of this compound is not prominently documented, its emergence is intrinsically linked to the broader development of synthetic methods for aroyl cyanides in the late 19th and early 20th centuries. Early methods for preparing benzoyl cyanides, such as the reaction of benzoyl chloride with metal cyanides, were known.[1] The exploration of substituted benzoyl cyanides, including methoxy-substituted analogues, likely followed as chemists sought to modulate the electronic and steric properties of these versatile synthetic building blocks. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century provided more efficient and general routes to a wide array of substituted aryl cyanides, further expanding the accessibility and utility of compounds like this compound.[2][3][4]

Physicochemical and Spectroscopic Profile

This compound, with the chemical formula C₉H₇NO₂, has a molecular weight of 161.16 g/mol and is assigned the CAS number 72371-46-1.[5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [5] |

| Molecular Weight | 161.16 g/mol | [5] |

| CAS Number | 72371-46-1 | [5] |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] |

Spectroscopic Analysis

Direct experimental spectroscopic data for this compound is scarce. Therefore, the following analysis is based on predictive models and comparison with structurally related compounds.

¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic protons and the methoxy group. The aromatic region (typically δ 7.0-8.0 ppm) will show a complex splitting pattern due to the ortho, meta, and para protons on the benzene ring, influenced by the electron-donating methoxy group and the electron-withdrawing acyl cyanide group. The methoxy protons will appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.